4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

P2X7 Receptor Antagonism Inflammation Pain

This saturated bicyclic scaffold is a critical precursor for developing AT2 receptor ligands (e.g., PD 123,319 series) and designing kinase inhibitor libraries with distinct JAK1/TYK2 selectivity. Its unique, non-aromatic core differentiates it from planar imidazo[4,5-c]pyridine counterparts, making it essential for medicinal chemistry campaigns targeting GPR4 acid-sensing pathways or validating P2X7 antagonist activity. Ensure the specific 4-phenyl substitution on the saturated scaffold to leverage its established biological activity and conformational properties in structure-activity relationship (SAR) studies.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 4875-39-2
Cat. No. B1295966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
CAS4875-39-2
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1NC=N2)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15)
InChIKeySHIJOLLBBCZWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2): Core Scaffold Identity and Procurement Context


4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2) is a heterocyclic building block defined by a fused tetrahydroimidazo[4,5-c]pyridine core bearing a phenyl substituent at the 4-position [1]. This saturated, bicyclic scaffold confers a distinct conformational profile and specific physicochemical properties (e.g., a boiling point of 437°C at 760 mmHg and a density of 1.185 g/cm³) that differentiate it from its more planar, aromatic imidazo[4,5-c]pyridine counterparts . As a foundational member of this scaffold class, it is procured as a discrete, high-purity intermediate for advanced derivatization in medicinal chemistry campaigns targeting a diverse array of receptors and enzymes, including P2X7, GPR4, and angiotensin II receptors [1].

Critical Differentiation of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2) from Generic Scaffold Alternatives


In-class substitution of the core tetrahydroimidazo[4,5-c]pyridine scaffold is not a trivial exercise, as even minor structural modifications profoundly alter target engagement, functional activity, and selectivity profiles. For instance, the specific presence and position of the phenyl group on this saturated scaffold directly dictates its utility as a precursor for angiotensin II AT2 receptor ligands or as a weak P2X7 antagonist, whereas simple ring oxidation to the fully aromatic imidazo[4,5-c]pyridine eliminates this specific biological fingerprint [1][2]. Furthermore, the saturated nature of this compound confers distinct physicochemical and conformational properties compared to related aromatic scaffolds like imidazo[4,5-b]pyridines, which exhibit divergent selectivity and oral bioavailability characteristics [3]. Therefore, procurement of this precise compound (CAS 4875-39-2) is mandated for research programs aiming to leverage its established biological activity or utilize it as a validated starting point for generating targeted structure-activity relationships (SAR) within this specific chemical space.

Quantitative Differentiation Evidence for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2)


P2X7 Receptor Antagonism: A Quantified Weak Antagonist Profile Distinct from High-Affinity Clinical Candidates

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2) exhibits a well-defined, weak antagonist activity at the human P2X7 receptor, a profile that is quantitatively distinct from more potent, clinical-stage antagonists. This positions it as a valuable tool or negative control compound rather than a lead candidate [1][2].

P2X7 Receptor Antagonism Inflammation Pain

GPR4 Antagonism: A Defined Potency Profile (IC50 53 nM) Distinct from Weaker Target Engagement (IC50 >23,000 nM)

The compound demonstrates a notable selectivity window for the proton-sensing GPCR GPR4. It acts as an antagonist with an IC50 of 53 nM in a functional assay, which is a markedly higher potency than its activity at the hERG channel (IC50 23,000 nM), providing a quantifiable differentiation for its potential use in probing GPR4-related biology [1].

GPR4 Antagonism Proton-Sensing GPCR Inflammation

Angiotensin II AT2 Receptor Binding: SAR-Defined Structural Precursor with Quantitative Context

The 4-phenyl tetrahydroimidazo[4,5-c]pyridine core serves as the foundational scaffold for a class of angiotensin II AT2 receptor ligands. While the unsubstituted compound (CAS 4875-39-2) itself is a synthetic precursor, SAR studies on its 6-carboxylic acid derivatives (e.g., PD 123,319, IC50 34 nM) quantify the critical importance of this exact core for generating potent AT2 receptor binding affinity [1]. This is distinct from the closely related DuP 753 (losartan), a selective AT1 antagonist with a different imidazole core and a distinct pharmacological profile [2].

Angiotensin II AT2 Receptor Cardiovascular CNS

Radical Scavenging Activity: Quantified Class Effect Versus a Core Scaffold Analog (Spinacine)

As a member of the spinaceamine (tetrahydroimidazopyridine) class, this compound and its derivatives have been shown to exhibit radical-scavenging activity. While the specific ABTS IC50 for CAS 4875-39-2 is not reported, a study of related spinaceamine derivatives demonstrated that some were more effective radical-scavengers than spinacine, the direct 4-carboxyl analog of the core scaffold [1]. This provides a class-level, quantitative baseline for its antioxidant potential.

Antioxidant ABTS Radical Scavenging Spinaceamine

Scaffold Selectivity: Differentiated Binding Profile Compared to 3H-Imidazo[4,5-b]pyridine Isomers

The specific 1H-imidazo[4,5-c]pyridine scaffold of the target compound exhibits a distinct selectivity profile for JAK family kinases compared to its isomeric 3H-imidazo[4,5-b]pyridine scaffold. A direct matched-pair analysis demonstrated that the [4,5-c] scaffold can be fine-tuned for selectivity between JAK1 and TYK2, a profile not readily achieved with the [4,5-b] isomer, underscoring the critical importance of the exact scaffold geometry [1].

JAK Kinase Inhibition Scaffold Selectivity Kinase Profiling

Validated Research and Procurement Scenarios for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2)


Use as a Weak-Potency Tool or Negative Control Compound in P2X7 Receptor Pharmacology Studies

Its defined, weak P2X7 antagonist activity (IC50 10,000 nM) makes CAS 4875-39-2 a suitable negative control or tool compound for in vitro assays designed to validate the potency and efficacy of high-affinity P2X7 antagonists [1]. Procurement is justified for labs requiring a structurally related, low-potency control to benchmark the activity of more potent analogs.

Functional Probe for GPR4-Mediated Signaling with a Quantified Selectivity Window

With a functional IC50 of 53 nM at GPR4 and >430-fold selectivity over the hERG antitarget, this compound is a valuable tool for dissecting the specific role of GPR4 in acid-sensing and inflammatory pathways in cellular models, minimizing off-target cardiac signal interference [1].

Synthetic Intermediate for Generating Potent, Selective Angiotensin II AT2 Receptor Ligands

Serving as the core scaffold for the PD 123,319 series (IC50 34 nM), this compound is a critical and validated starting material for medicinal chemistry efforts focused on developing novel AT2 receptor ligands for cardiovascular, renal, or CNS applications [1].

Scaffold for Kinase Inhibitor Design Targeting JAK1/TYK2 Selectivity

The unique geometry of the 1H-imidazo[4,5-c]pyridine core enables the design of kinase inhibitors with distinct selectivity profiles compared to the isomeric [4,5-b] scaffold, particularly for achieving JAK1/TYK2 selectivity, making it a strategic choice for focused kinase inhibitor libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.